molecular formula C7H11BrF2 B12505447 (E)-1-bromo-1,1-difluoro-2-heptene

(E)-1-bromo-1,1-difluoro-2-heptene

Cat. No.: B12505447
M. Wt: 213.06 g/mol
InChI Key: LQSFBLRBYQAEKS-UHFFFAOYSA-N
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Description

(E)-1-bromo-1,1-difluoro-2-heptene is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a double bond in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-bromo-1,1-difluoro-2-heptene typically involves the halogenation of a suitable precursor. One common method is the addition of bromine and fluorine atoms to an alkene substrate under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates and ensure safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(E)-1-bromo-1,1-difluoro-2-heptene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used. The reactions are often conducted at room temperature or under mild heating.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alcohols or amines, while addition reactions can produce dihalides or other addition products.

Scientific Research Applications

(E)-1-bromo-1,1-difluoro-2-heptene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated intermediates.

Mechanism of Action

The mechanism of action of (E)-1-bromo-1,1-difluoro-2-heptene involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates. The compound’s double bond also allows it to participate in various addition reactions, further influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-bromo-1,1-difluoro-2-butene: A shorter-chain analog with similar reactivity but different physical properties.

    (E)-1-chloro-1,1-difluoro-2-heptene: A compound with a chlorine atom instead of bromine, leading to different reactivity and applications.

    (E)-1-bromo-1,1-difluoro-2-hexene: A compound with one fewer carbon atom, affecting its physical and chemical properties.

Uniqueness

(E)-1-bromo-1,1-difluoro-2-heptene is unique due to its specific combination of bromine and fluorine atoms, which impart distinct reactivity and properties. Its longer carbon chain compared to similar compounds also influences its solubility, boiling point, and other physical characteristics, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C7H11BrF2

Molecular Weight

213.06 g/mol

IUPAC Name

1-bromo-1,1-difluorohept-2-ene

InChI

InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3

InChI Key

LQSFBLRBYQAEKS-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(F)(F)Br

Origin of Product

United States

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